Zanzalintinib

Catalog No.
S8430276
CAS No.
2367004-54-2
M.F
C29H25FN4O5
M. Wt
528.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zanzalintinib

CAS Number

2367004-54-2

Product Name

Zanzalintinib

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide

Molecular Formula

C29H25FN4O5

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37)

InChI Key

JSPCKALGNNVYOO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Description

Zanzalintinib is an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) hepatocyte growth factor receptor (c-Met; HGFR), vascular endothelial growth factor receptor type 2 (VEGFR2), AXL and MER, with potential anti-angiogenesis and antineoplastic activities. Upon oral administration, zanzalintinib targets and binds to c-Met, VEGFR2, AXL and MER, and prevents their RTK activity. This blocks c-Met/VEGFR2/AXL/MER-mediated signal transduction pathways, and inhibits the proliferation and migration of c-Met-, VEGFR2-, AXL- and MER-overexpressing tumor cells. c-Met, overexpressed in many tumor cell types, plays a critical role in tumor formation, proliferation, invasion and metastasis, and contributes to tumor resistance. VEGFR2, overexpressed in certain tumor types, plays an essential role in angiogenesis and the proliferation, survival, migration and differentiation of endothelial cells. AXL and MER, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with enhanced immunosuppression, drug resistance and poor prognosis.

Zanzalintinib is a next-generation oral tyrosine kinase inhibitor developed primarily for the treatment of various cancers, including squamous cell carcinoma of the head and neck and renal cell carcinoma. It functions by inhibiting several receptor tyrosine kinases, notably the AXL receptor tyrosine kinase, MET, and vascular endothelial growth factor receptors. These targets are crucial in processes such as oncogenesis, metastasis, tumor angiogenesis, and resistance to existing therapies, including immune checkpoint inhibitors .

The molecular formula of Zanzalintinib is C29H25FN4O5C_{29}H_{25}FN_{4}O_{5}, and it has a CAS registry number of 2367004-54-2. The compound is currently in various phases of clinical trials, with Phase 3 studies ongoing for specific indications .

Typical of small molecule drugs. Its mechanism of action involves competitive inhibition at the ATP-binding site of receptor tyrosine kinases. This inhibition leads to a cascade of downstream effects that disrupt cellular signaling pathways involved in tumor growth and survival. Specific reaction pathways have not been extensively detailed in the literature but are expected to include:

  • Phosphorylation Inhibition: Preventing the phosphorylation of downstream signaling proteins.
  • Apoptosis Induction: Triggering programmed cell death in cancer cells by disrupting survival signals.

The synthesis of Zanzalintinib involves several steps typical for complex organic compounds. Although specific synthetic routes are proprietary and not fully disclosed in available literature, it generally includes:

  • Formation of Key Intermediates: Utilizing standard organic reactions such as amide coupling or cyclization.
  • Fluorination: Introducing fluorine atoms to enhance potency and bioavailability.
  • Purification: Employing chromatographic techniques to isolate the final product from reaction mixtures.

Due to its complexity, synthesis is typically carried out under controlled laboratory conditions to ensure purity and yield.

Zanzalintinib is primarily investigated for its applications in oncology. Key areas include:

  • Squamous Cell Carcinoma of the Head and Neck: Currently in Phase 3 trials.
  • Renal Cell Carcinoma: Showing promise in patients resistant to other treatments.
  • Combination Therapies: Being evaluated alongside immunotherapies like pembrolizumab for enhanced efficacy against various solid tumors .

Interaction studies indicate that Zanzalintinib may interact with other drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A4 inhibitors or inducers can necessitate dosage adjustments to avoid adverse effects or therapeutic failures . Ongoing clinical trials are assessing its safety profile when combined with other agents.

Zanzalintinib shares similarities with several other tyrosine kinase inhibitors but has unique properties that distinguish it from its peers. Below is a comparison with similar compounds:

Compound NameMechanism of ActionIndicationsUnique Features
CabozantinibMulti-targeted TKIRenal cell carcinoma, hepatocellular carcinomaStrong activity against MET and VEGF
AXL1717AXL receptor inhibitorVarious cancersSelective AXL inhibition
LenvatinibVEGF receptor inhibitorThyroid cancer, renal cell carcinomaBroad spectrum TKI
RegorafenibMulti-targeted TKIColorectal cancerTargets multiple kinases including VEGF

Zanzalintinib's distinct multi-target approach allows it to address various pathways simultaneously, potentially offering improved outcomes compared to single-target inhibitors .

XLogP3

4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

528.18089807 g/mol

Monoisotopic Mass

528.18089807 g/mol

Heavy Atom Count

39

UNII

KC2JC2ZA04

Wikipedia

Zanzalintinib

Dates

Modify: 2024-02-18

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